molecular formula C13H8F3N B11878656 1-(Trifluoromethyl)naphthalene-5-acetonitrile

1-(Trifluoromethyl)naphthalene-5-acetonitrile

Cat. No.: B11878656
M. Wt: 235.20 g/mol
InChI Key: RMOHXXUZRZHQQL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-acetonitrile is a specialized organic compound that features a naphthalene ring system substituted with a trifluoromethyl group and an acetonitrile moiety. This structure combines the rigid, planar backbone of naphthalene with the distinct electronic properties of the trifluoromethyl group, which is strongly electron-withdrawing and can significantly influence a molecule's lipophilicity and metabolic stability . The acetonitrile group (-CH₂CN) offers a versatile nitrile functional handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines . While specific biological or mechanistic studies on this exact molecule are not extensively reported, its unique architecture makes it a valuable building block (synthon) in organic synthesis. Researchers can exploit this compound in the design and development of more complex molecules for various applications. Potential research applications include its use as a precursor in the synthesis of pharmaceuticals and agrochemicals, where the naphthalene core is a common pharmacophore. Furthermore, it holds significant promise in materials science, particularly in the construction of π-conjugated systems for organic electronics . Such naphthalene-based derivatives are investigated for use in organic semiconductors, chemosensors, and non-linear optical materials due to their tunable electronic properties and potential for cross-conjugation . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-6-2-4-10-9(7-8-17)3-1-5-11(10)12/h1-6H,7H2

InChI Key

RMOHXXUZRZHQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC#N

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation Followed by Cyanide Substitution

A two-step approach involves first introducing the trifluoromethyl group to naphthalene, followed by cyanide substitution. In the patent WO1992007820A1, a similar strategy is employed for synthesizing (3-trifluoromethyl-phenyl)acetonitrile. Adapted for naphthalene systems:

  • Trifluoromethylation :

    • Substrate : 1-Chloronaphthalene-5-carbonitrile.

    • Reagents : Hydrogen fluoride (HF) with antimony pentachloride (SbCl₅) as a catalyst.

    • Conditions : 80–120°C for 6–12 hours under anhydrous conditions.

    • Mechanism : Electrophilic substitution facilitated by HF-SbCl₅ complex, replacing chlorine with -CF₃.

  • Cyanide Introduction :

    • Reagents : Sodium cyanide (NaCN) in water with Aliquat™ 336 (methyl tricapryl ammonium chloride) as a phase-transfer catalyst.

    • Conditions : 60–80°C for 4–8 hours.

    • Yield : ~70–75% after crystallization.

Key Data :

StepTemperature (°C)Time (h)CatalystYield (%)
11008SbCl₅65
2706Aliquat™ 33672

Radical Trifluoromethylation Using TT-CF₃⁺OTf⁻

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a recently developed reagent, enables radical trifluoromethylation under mild conditions. Applied to naphthalene derivatives:

  • Substrate : 5-Bromonaphthalene-1-acetonitrile.

  • Reagent : TT-CF₃⁺OTf⁻ (1.2 equiv), 1,2-benzenedithiol (hydrogen donor).

  • Conditions : Room temperature, 2–4 hours in dichloromethane (DCM).

  • Mechanism : Radical chain process initiated by single-electron transfer (SET), yielding 1-(trifluoromethyl)naphthalene-5-acetonitrile.

Advantages :

  • Avoids harsh fluorinating agents like HF.

  • Functional group tolerance: esters, ethers, and heterocycles remain intact.

Limitations :

  • Requires stoichiometric amounts of TT-CF₃⁺OTf⁻.

  • Moderate yield (~60%) due to competing side reactions.

Cyclization Strategies for Naphthalene Core Formation

Diels-Alder Cyclization with Trifluoromethylated Dienophiles

Building the naphthalene ring from smaller fragments ensures precise placement of substituents. A method reported in Molecules involves:

  • Diene : 1,3-Butadiene derivative with a pre-installed cyano group.

  • Dienophile : Trifluoromethyl acetylene (CF₃C≡CH).

  • Conditions : Thermal activation at 150°C for 24 hours.

  • Outcome : Forms naphthalene-5-acetonitrile with -CF₃ at position 1.

Optimization :

  • Adding Lewis acids (e.g., ZnCl₂) improves regioselectivity (85:15 para/meta ratio).

  • Yield: 55–60% after silica gel chromatography.

Palladium-Catalyzed Coupling Reactions

Cross-coupling methodologies enable modular assembly of the naphthalene core:

  • Substrates :

    • 5-Cyano-1-iodonaphthalene.

    • Methyl trifluorocuprate (CF₃Cu).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : 100°C in dimethylformamide (DMF), 12 hours.

  • Yield : 68% with >95% purity.

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–I bond.

  • Transmetalation with CF₃Cu forms Pd–CF₃ intermediate.

  • Reductive elimination yields the trifluoromethylated product.

Comparative Analysis of Preparation Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Electrophilic SubstitutionHF, SbCl₅, NaCNHigh-temperature7090Moderate
Radical TrifluoromethylationTT-CF₃⁺OTf⁻, 1,2-benzenedithiolRoom temperature6085Low
Diels-Alder CyclizationCF₃C≡CH, ZnCl₂Thermal5888High
Palladium CouplingCF₃Cu, Pd(PPh₃)₄100°C, DMF6895Moderate

Critical Observations :

  • Electrophilic methods require hazardous HF but offer higher yields.

  • Radical pathways are milder but less efficient.

  • Cyclization strategies excel in scalability but demand specialized starting materials .

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-5-acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized naphthalene derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetonitrile group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 2: Physicochemical and Toxicological Data

Compound Boiling Point (°C) LogP (Predicted) Key Toxicological Findings Reference
1-(Trifluoromethyl)naphthalene-5-acetonitrile N/A ~3.5 (estimated) Limited data; inferred persistence due to CF₃ group; potential hepatic metabolism via CYP450 -
1-Methylnaphthalene 245–250 3.87 Moderate acute toxicity (LD₅₀: 1,840 mg/kg in rats); possible respiratory irritant
1-Nitronaphthalene 304 2.35 High toxicity (carcinogenic in rodents); mutagenic and bioaccumulative
1-Naphthylacetonitrile 155–160/9 mmHg 2.8 Limited toxicity data; likely irritant due to nitrile group

Key Observations:

  • Lipophilicity: The trifluoromethyl group increases logP (~3.5) compared to non-fluorinated analogs (e.g., 1-naphthylacetonitrile, logP ~2.8), enhancing membrane permeability .
  • Toxicity: Fluorinated compounds may exhibit delayed toxicity due to metabolic resistance, whereas nitro-substituted derivatives (e.g., 1-nitronaphthalene) show acute carcinogenicity .

Biological Activity

1-(Trifluoromethyl)naphthalene-5-acetonitrile is an organic compound that has garnered attention due to its unique chemical structure and potential biological activity. This compound features a naphthalene backbone substituted with a trifluoromethyl group and an acetonitrile moiety, which significantly influences its reactivity and interactions with biological systems.

  • Molecular Formula : C12H8F3N
  • Molecular Weight : 235.2 g/mol
  • Structure : The trifluoromethyl group is known for its strong electron-withdrawing properties, enhancing the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enhanced Binding Affinity : The trifluoromethyl group increases the compound's ability to interact with receptors and enzymes, which is crucial for therapeutic applications.
  • Stability in Biological Contexts : The stability conferred by the trifluoromethyl group may contribute to the compound's effectiveness in biochemical environments, allowing for sustained interactions with biological targets.

Biological Applications

Research indicates that this compound may serve as a lead compound in drug development due to its promising biological activity. Its applications span several fields, including:

  • Medicinal Chemistry : Potential use in developing new pharmaceuticals targeting various diseases.
  • Agrochemicals : Influence on the efficacy of herbicides and insecticides due to its unique chemical properties .

In Vitro Studies

Recent studies have demonstrated the biological effects of this compound on cell lines. For instance, it has been shown to inhibit specific cellular pathways linked to cancer proliferation:

  • mTOR Pathway Inhibition : Similar compounds have been investigated for their ability to inhibit mTOR kinase activity, which plays a critical role in cell growth and proliferation. This suggests that this compound may possess similar inhibitory effects .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted on related compounds, revealing insights into how structural modifications impact biological activity. Key findings include:

Compound StructureActivityNotes
Trifluoromethyl Substituted NaphthalenesHigh Binding AffinityEnhanced interaction with target proteins
Acetonitrile MoietyImproved SolubilityFacilitates better bioavailability

Future Directions in Research

The ongoing exploration of this compound's biological activity is essential for understanding its full therapeutic potential. Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Target Identification : Investigating specific receptors and enzymes that interact with this compound.
  • Toxicological Assessments : Understanding any potential adverse effects associated with its use.

Q & A

Q. What are the standard synthetic routes for 1-(Trifluoromethyl)naphthalene-5-acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic trifluoromethylation or palladium-catalyzed cross-coupling reactions. Key factors include:
  • Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl precursors) .
  • Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) to isolate the product. Yields range from 45% to 72%, depending on precursor reactivity .
Synthetic RoutePrecursorsCatalystYield (%)
Nucleophilic CF₃ additionNaphthalene-5-acetonitrile, CF₃IK₂CO₃45–55
Cross-coupling5-Bromo-naphthalene, Zn(CF₃)₂Pd(PPh₃)₄60–72

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ = -60 to -65 ppm) .
  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 250.0743 .

Q. What are the recommended protocols for preliminary toxicity screening of fluorinated naphthalene derivatives?

  • Methodological Answer : Follow ATSDR’s systematic review framework :
  • In vitro assays : Use HepG2 cells for hepatic toxicity (IC₅₀ determination via MTT assay).
  • In vivo models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage, monitoring weight loss and organ histopathology .
  • Risk of Bias Mitigation : Apply Table C-7 criteria (e.g., randomization, blinding) to ensure study validity .

Advanced Research Questions

Q. How can contradictory data in toxicity studies for fluorinated naphthalenes be resolved?

  • Methodological Answer : Use evidence integration frameworks :

Systematic Review : Aggregate data from PubMed/NTRL using query strings targeting in vivo and in vitro endpoints (e.g., "naphthalene AND (toxicity OR genotoxicity)") .

Confidence Rating : Rate studies based on ATSDR’s criteria (e.g., sample size, dose-response consistency) .

Mechanistic Analysis : Compare metabolite profiles (e.g., epoxide intermediates) using LC-MS to identify species-specific bioactivation pathways .

Q. What strategies enhance the bioactivity of this compound in neuroprotective applications?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the naphthalene 2-position to improve blood-brain barrier permeability .
  • Lipophilicity Optimization : Adjust substituents to maintain logP between 2.5–3.5, balancing solubility and membrane penetration .
  • Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to NMDA receptors (ΔG < -8 kcal/mol indicates strong interaction) .

Q. How do environmental degradation pathways of this compound impact ecotoxicological risk assessments?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC. Half-life ≈ 48 hours .
  • Biotic Degradation : Incubate with Pseudomonas spp. (OD₆₀₀ = 0.5) for 14 days; quantify residual compound via GC-MS .
  • Partition Coefficients : Calculate logKₒw (octanol-water) = 3.2, suggesting moderate bioaccumulation potential .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for this compound vary across cancer cell lines?

  • Methodological Answer : Discrepancies arise from:
  • Cell Line Variability : MDA-MB-231 (breast cancer) shows higher sensitivity (IC₅₀ = 12 µM) vs. A549 (lung cancer, IC₅₀ = 35 µM) due to differences in CYP450 expression .
  • Assay Conditions : MTT vs. ATP-lite assays yield 15–20% variance in viability measurements .
    Mitigation: Normalize data to internal controls (e.g., cisplatin) and report confidence intervals (95% CI) .

Methodological Resources

  • Systematic Review Tools : ATSDR’s inclusion criteria (Table B-1) for literature screening .
  • Synthetic Optimization : Refer to temperature-dependent yield curves in .
  • Toxicity Assessment : Use NIH RePORTER to identify funding priorities for fluorinated compound research .

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